molecular formula C22H25ClN4OS B12430642 S-Methyldihydroziprasidone-d8

S-Methyldihydroziprasidone-d8

Cat. No.: B12430642
M. Wt: 437.0 g/mol
InChI Key: NHUDBVVEHOSVCD-JNJBWJDISA-N
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Description

S-Methyldihydroziprasidone-d8 is a deuterated analog of S-Methyldihydroziprasidone, a metabolite of the antipsychotic drug ziprasidone. This compound is primarily used in research settings, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling allows for more precise tracking and analysis in various scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyldihydroziprasidone-d8 involves multiple steps, starting from ziprasidone. The key steps include the reduction of the benzisothiazole ring to dihydroziprasidone, followed by methylation of the thiophenol group. The deuterium labeling is introduced during the methylation step, where deuterated methylating agents are used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

S-Methyldihydroziprasidone-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

S-Methyldihydroziprasidone-d8 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of S-Methyldihydroziprasidone-d8 involves its interaction with various enzymes and receptors in the body. The compound is metabolized in two sequential reactions: reduction of the benzisothiazole ring by aldehyde oxidase, followed by methylation of the thiophenol group by thiol methyltransferase. These reactions result in the formation of this compound, which can then interact with various molecular targets, including dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracking and analysis in scientific experiments. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and elimination is crucial .

Properties

Molecular Formula

C22H25ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

6-chloro-5-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-methylsulfanylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28)/i8D2,9D2,10D2,11D2

InChI Key

NHUDBVVEHOSVCD-JNJBWJDISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C(=N)C4=CC=CC=C4SC)([2H])[2H])[2H]

Canonical SMILES

CSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl

Origin of Product

United States

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